1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(4-fluorobenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H15FN4O2 and its molecular weight is 374.375. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinases (TRKs) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been shown to inhibit CDK2, leading to a significant reduction in the growth of various cell lines . It also inhibits TRKA, one of the subtypes of TRKs . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could potentially be used in the treatment of various types of cancer.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-pyridin-3-yl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O2/c22-16-7-5-14(6-8-16)13-26-19-15(3-1-10-24-19)11-18(21(26)28)20(27)25-17-4-2-9-23-12-17/h1-12H,13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIYNFHGQUXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CN=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.